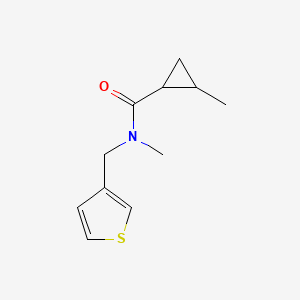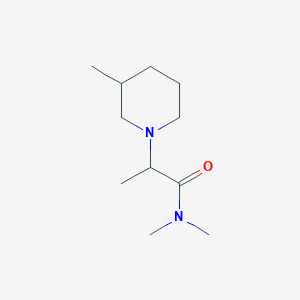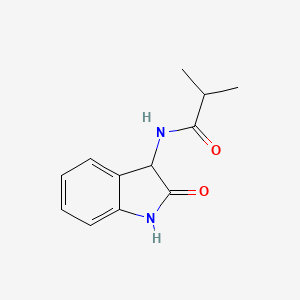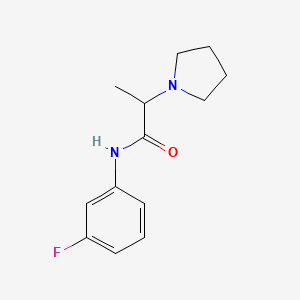
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide, also known as CPI-1189, is a novel compound that has been developed for potential use in the treatment of various neurological disorders. This compound has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide has been shown to have a range of biochemical and physiological effects. Preclinical studies have demonstrated that this compound can modulate various neurotransmitter systems, which may contribute to its therapeutic effects in neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide in lab experiments is its potential therapeutic applications in neurological disorders. This compound has been shown to modulate various neurotransmitter systems, which may make it a valuable tool for studying the underlying mechanisms of these disorders. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for lab experiments.
Future Directions
There are several future directions for research on N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide. One area of interest is the potential therapeutic applications of this compound in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, the development of more efficient synthesis methods for N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide may make it a more accessible tool for lab experiments and clinical trials.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide is a multi-step process that involves the use of various reagents and reaction conditions. The first step involves the synthesis of 2,3-dihydroindole, which is then reacted with cyclopropylcarbonyl chloride to produce N-cyclopropyl-2-(2,3-dihydroindol-1-yl)acetamide. This compound is then treated with trifluoroacetic acid to yield N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide.
Scientific Research Applications
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide has been shown to have potential therapeutic applications in a range of neurological disorders, including schizophrenia, depression, and anxiety. Preclinical studies have demonstrated that this compound can modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
properties
IUPAC Name |
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(14(17)15-12-6-7-12)16-9-8-11-4-2-3-5-13(11)16/h2-5,10,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHFTLHZUJAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)

![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)

![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)

